molecular formula C14H9BrF3NO2S2 B1379124 [6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid CAS No. 1053657-67-2

[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid

Cat. No.: B1379124
CAS No.: 1053657-67-2
M. Wt: 424.3 g/mol
InChI Key: PEOCTJDCAFPZKY-UHFFFAOYSA-N
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Description

[6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid is a complex organic compound featuring a pyridine ring substituted with bromophenylsulfanyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and thiophenol derivatives.

    Introduction of the Bromophenylsulfanyl Group: This step involves the nucleophilic substitution of a bromophenylsulfanyl group onto the pyridine ring. This can be achieved using bromophenylthiol and a suitable base.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

    Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenylsulfanyl group, potentially converting it to a phenylsulfanyl group.

    Substitution: The bromine atom in the bromophenylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenylsulfanyl derivatives.

    Substitution: Various substituted phenylsulfanyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various applications, from electronics to coatings.

Mechanism of Action

The mechanism of action of [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenylsulfanyl and trifluoromethyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    [6-(4’-Chlorophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid: Similar structure but with a chlorine atom instead of bromine.

    [6-(4’-Methylphenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid: Similar structure but with a methyl group instead of bromine.

    [6-(4’-Fluorophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromophenylsulfanyl group in [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications, particularly in medicinal chemistry where binding affinity and specificity are crucial.

This detailed overview provides a comprehensive understanding of [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-[6-(4-bromophenyl)sulfanyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO2S2/c15-9-1-3-10(4-2-9)23-12-6-8(14(16,17)18)5-11(19-12)22-7-13(20)21/h1-6H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOCTJDCAFPZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC(=CC(=N2)SCC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141236
Record name 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053657-67-2
Record name 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053657-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid
Reactant of Route 2
[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid
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[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid
Reactant of Route 4
[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid
Reactant of Route 5
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[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid
Reactant of Route 6
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[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid

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